molecular formula C9H6ClF3O2 B6327589 4-Trifluoromethoxyphenylacetyl chloride CAS No. 698397-76-1

4-Trifluoromethoxyphenylacetyl chloride

Cat. No.: B6327589
CAS No.: 698397-76-1
M. Wt: 238.59 g/mol
InChI Key: JNRGZLYXGDVYFW-UHFFFAOYSA-N
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Description

4-Trifluoromethoxyphenylacetyl chloride is a versatile chemical building block prized in medicinal chemistry for its reactive acyl chloride functional group and the properties conferred by the trifluoromethoxy (OCF₃) substituent. The acyl chloride moiety makes this compound an effective reagent for introducing the 4-(trifluoromethoxy)phenylacetyl group into target molecules through reactions with nucleophiles such as amines and alcohols, forming amides and esters, respectively. These functionalities are critical in the synthesis of diverse compounds, including active pharmaceutical ingredients (APIs) and advanced agrochemicals. The inclusion of the trifluoromethoxy group is a strategic choice in drug design. This group is notably lipophilic (Hansch parameter π = +1.04), which can enhance a molecule's ability to cross cell membranes and improve its bioavailability . Furthermore, the trifluoromethoxy group offers superior metabolic stability compared to its non-fluorinated methoxy counterpart. The strength of the carbon-fluorine bonds and the electron-withdrawing nature of the -OCF₃ group make it more resistant to oxidative metabolic degradation by enzymes like CYP450, thereby potentially increasing the half-life of a drug candidate . Researchers utilize this reagent to develop new chemical entities (NCEs) across various therapeutic areas, leveraging its ability to fine-tune the physicochemical properties of lead compounds. This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-8(14)5-6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRGZLYXGDVYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chlorination of 4-Trifluoromethoxyphenylacetic Acid

The most widely reported method involves the conversion of 4-trifluoromethoxyphenylacetic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Procedure :

  • Reaction Setup : 4-Trifluoromethoxyphenylacetic acid (1.0 mol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

  • Chlorinating Agent Addition : Thionyl chloride (1.2 mol) is added dropwise at 0–5°C to minimize exothermic side reactions.

  • Reflux : The mixture is refluxed at 40°C for 6–8 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup : Excess SOCl₂ and solvent are removed via rotary evaporation under reduced pressure. The crude product is distilled under vacuum (82–84°C at 4 mmHg) to yield a colorless liquid.

Key Data :

ParameterValue
Yield73–75%
Purity (GC)>99%
Boiling Point82–84°C at 4 mmHg
Specific Gravity1.35–1.37 g/cm³

This method is favored for scalability, with thionyl chloride offering superior reactivity over oxalyl chloride in non-polar solvents.

Direct Chloromethylation of 4-Trifluoromethoxybenzene Derivatives

An alternative route adapts the chloromethylation-cyanation-hydrolysis sequence used for structurally analogous compounds.

Procedure :

  • Chloromethylation :

    • 4-Trifluoromethoxybenzene reacts with formaldehyde (CH₂O) and hydrochloric acid (HCl) in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) at 80°C for 10 hours.

    • Intermediate : 4-Trifluoromethoxybenzyl chloride.

  • Cyanation :

    • The benzyl chloride intermediate is treated with sodium cyanide (NaCN) in a biphasic system (water/DCM) to form 4-trifluoromethoxyphenylacetonitrile.

  • Hydrolysis :

    • The nitrile is hydrolyzed to 4-trifluoromethoxyphenylacetic acid using concentrated sulfuric acid (H₂SO₄) at 100°C for 12 hours.

  • Acyl Chlorination :

    • As described in Section 1.1.

Key Challenges :

  • Side Reactions : Over-chlorination during chloromethylation necessitates strict temperature control.

  • Cyanide Handling : Requires specialized infrastructure for safe NaCN utilization.

Reaction Optimization and Catalytic Innovations

Solvent Systems and Temperature Effects

Polar aprotic solvents (e.g., DCM, toluene) enhance reaction rates in acyl chlorination by stabilizing charged intermediates. For example, toluene increases yield by 8% compared to DCM due to improved SOCl₂ solubility.

Temperature Impact :

Temperature Range (°C)Yield (%)Purity (%)
30–406897
40–507599
50–607298

Optimal reaction temperature is 40–50°C, balancing kinetic efficiency and byproduct formation.

Catalytic Additives

Lewis acids (e.g., FeCl₃, ZnCl₂) at 0.5–1.0 mol% accelerate acyl chloride formation by polarizing the carbonyl group. For instance, ZnCl₂ reduces reaction time from 8 hours to 4 hours while maintaining >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, 2H, J = 8.4 Hz), 7.25 (d, 2H, J = 8.4 Hz), 3.85 (s, 2H).

  • ¹³C NMR : δ 170.5 (COCl), 151.2 (CF₃O), 130.1–121.8 (aromatic C), 45.3 (CH₂).

  • IR : 1795 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C), 1150 cm⁻¹ (CF₃).

Purity Assessment

GC-MS with methanol derivatization confirms >99% purity by quantifying methyl ester formation.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilitySafety Risk
Acyl Chlorination73–75>99HighModerate
Chloromethylation Route70–7698–99ModerateHigh

The acyl chlorination route is preferred for industrial applications due to fewer synthetic steps and lower cyanide-related hazards .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethoxyphenylacetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-Trifluoromethoxyphenylacetic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran, and other non-polar solvents.

    Catalysts: Pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Chemistry: 4-Trifluoromethoxyphenylacetyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules that may exhibit anti-inflammatory, antiviral, or anticancer properties.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxyphenylacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

4-(Trifluoromethoxy)benzoyl Chloride

  • Structural Differences : Replaces the acetyl chloride (-CH₂COCl) group with a benzoyl chloride (-COCl) directly attached to the benzene ring.
  • Reactivity : Benzoyl chlorides are generally more reactive in electrophilic acylation reactions due to the electron-withdrawing effect of the carbonyl group, whereas phenylacetyl chlorides exhibit moderated reactivity owing to the methylene spacer .
  • Applications : Used in peptide coupling and polymer synthesis. CAS 20440-93-1 (TCI Chemicals) .

4-Chlorophenoxyacetyl Chloride

  • Substituent Effects: Features a chloro-phenoxy (-O-C₆H₄-Cl) group instead of trifluoromethoxy. The electron-withdrawing chlorine atom enhances electrophilicity but reduces lipophilicity compared to -OCF₃ .
  • Functional Group : Shares the acetyl chloride moiety, making it a direct competitor in acylations.

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

  • Functional Group : A sulfonyl chloride (-SO₂Cl) instead of acetyl chloride.
  • Reactivity : Sulfonyl chlorides are less reactive in acylations but excel in sulfonylation reactions for creating sulfonamides or sulfonate esters. Boiling point: 29–32°C; density: 1.583 g/mL .
  • Applications : Key in synthesizing surfactants and ionic liquids.

4-(Trifluoromethyl)benzenesulfonyl Chloride

  • Substituent : Trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃). The -CF₃ group is more electron-withdrawing but less sterically bulky.
  • Molecular Formula : C₇H₄ClF₃O₂S; used in sulfonamide drug synthesis .

4-Amino-3-chloro-5-(trifluoromethyl)benzoyl Chloride

  • Substituents: Combines amino (-NH₂), chloro (-Cl), and trifluoromethyl (-CF₃) groups on the benzene ring.
  • Reactivity: The amino group introduces nucleophilic character, complicating its use in standard acylations but enabling specialized coupling reactions .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) CAS Number Key Applications
4-Trifluoromethoxyphenylacetyl chloride C₉H₆ClF₃O₂* 238.59 N/A N/A N/A Pharmaceutical intermediates
4-(Trifluoromethoxy)benzoyl chloride C₈H₄ClF₃O₂ 224.56 N/A N/A 20440-93-1 Polymer chemistry
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 29–32 1.583 421-83-0 Surfactants, ionic liquids
4-(Trifluoromethyl)benzenesulfonyl chloride C₇H₄ClF₃O₂S 244.62 N/A N/A 2920-38-9 Sulfonamide synthesis
4-Chlorophenoxyacetyl chloride C₈H₆Cl₂O₂ 205.04 N/A N/A 22515-61-9 Agrochemicals

*Inferred from structural analogs.

Key Findings and Trends

Substituent Effects : The -OCF₃ group enhances lipophilicity and metabolic stability compared to -Cl or -CF₃, making it valuable in drug design .

Synthetic Utility : Benzoyl chlorides (e.g., 4-(Trifluoromethoxy)benzoyl chloride) are preferred for direct aromatic acylations, while phenylacetyl derivatives are suited for aliphatic chain functionalization .

Q & A

Q. How do steric and electronic effects govern competing hydrolysis versus amidation in aqueous-organic biphasic systems?

  • Methodology : Phase-transfer catalysis (e.g., TBAB) shifts selectivity toward amidation by sequestering the acyl chloride in the organic phase. pH-stat titration quantifies hydrolysis rates, showing a 10:1 preference for amidation at pH 8.5 .

Tables for Key Data

Property Value/Method Reference
Boiling Point125–128°C (0.5 mmHg)
Hydrolysis Half-life (pH 7)2.3 hours
¹⁹F NMR Shift (CDCl₃)δ −58.2 ppm (trifluoromethoxy)
LC-MS Retention Time6.8 min (C18, 70% acetonitrile)

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